2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide
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Overview
Description
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide is a chemical compound with the molecular formula C12H11Cl2N3O2 and a molecular weight of 300.14 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a quinoline moiety, which is often associated with significant biological activity.
Preparation Methods
The synthesis of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide typically involves the reaction of 5,7-dichloro-2-methylquinoline with appropriate reagents to introduce the oxyacetohydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to enhance reaction rates.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an inhibitor in biological systems, affecting specific biochemical pathways.
Medicine: Research indicates that it may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide include other quinoline derivatives such as:
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Known for its corrosion inhibition properties.
5,7-Dichloro-2-methylquinoline: A precursor in the synthesis of the target compound.
Properties
IUPAC Name |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(18)17-15/h2-4H,5,15H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBMQGESMIYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NN)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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